2,3',5'-Trichlorobenzophenone
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Overview
Description
2,3’,5’-Trichlorobenzophenone is a synthetic organic compound that belongs to the group of benzophenones. It has a molecular weight of 285.56 . The IUPAC name for this compound is (2-chlorophenyl)(3,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,3’,5’-Trichlorobenzophenone is C13H7Cl3O . The InChI code for this compound is 1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Singh, Devi, and Prasad (2015) focused on synthesizing novel 2-amino-5-chlorobenzophenone derivatives as potential skeletal muscle relaxants. The study utilized both conventional and microwave methods, indicating the versatility of 2,3',5'-Trichlorobenzophenone derivatives in chemical synthesis and their potential in the development of CNS-active compounds (Singh, Devi, & Prasad, 2015).
Catalytic Applications
Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of 1,2-dichlorobenzene using various transition metal oxides. The study highlights the role of chlorobenzophenone derivatives in catalytic processes, demonstrating their importance in environmental applications like the degradation of organic pollutants (Krishnamoorthy, Rivas, & Amiridis, 2000).
Antimicrobial and Environmental Impact
Triclosan, a closely related compound to 2,3',5'-Trichlorobenzophenone, has been widely studied for its antimicrobial properties and environmental impact. Studies by Rule, Ebbett, and Vikesland (2005) and Hua, Bennett, and Letcher (2005) provide insights into the environmental photochemistry and wastewater treatment implications of triclosan, reflecting the broader environmental relevance of chlorobenzophenone derivatives (Rule, Ebbett, & Vikesland, 2005); (Hua, Bennett, & Letcher, 2005).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACCHVJRIBUSTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',5'-Trichlorobenzophenone |
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